4-(isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-(Isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a pyridin-2-ylthiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridine Substitution: The pyridine ring is introduced through nucleophilic substitution reactions, often using pyridine derivatives.
Benzamide Formation: The benzamide core is formed by reacting aniline derivatives with acyl chlorides or anhydrides.
Sulfonylation: The isopropylsulfonyl group is introduced via sulfonylation reactions using reagents like isopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the isopropyl group.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the pyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, sulfides.
Substitution Products: Various substituted benzamides and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4-(isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The pyridine and thiazole rings can engage in π-π stacking interactions and hydrogen bonding with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in covalent bonding with nucleophilic sites on biological molecules, leading to the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor.
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride: Used in pharmaceutical testing.
Uniqueness
4-(Isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isopropylsulfonyl and pyridin-2-ylthiazol-2-yl groups allows for versatile interactions with a wide range of targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-propan-2-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)14-8-6-13(7-9-14)17(22)21-18-20-16(11-25-18)15-5-3-4-10-19-15/h3-12H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJYWWUSUZIAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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